molecular formula C7H3Cl2N3O B11889662 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11889662
M. Wt: 216.02 g/mol
InChI Key: PGBAOFIWHNTNPY-UHFFFAOYSA-N
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Description

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that features a pyridazine ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like copper(II) acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrido[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazinone ring.

    2,4-Dichloropyrido[3,2-d]pyridazin-5(6H)-one: Another isomer with different ring fusion.

Uniqueness

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific ring fusion and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound with significant biological activities, particularly in medicinal chemistry. Its unique structural features, including a fused pyridine and pyridazine ring system with chlorine substitutions, contribute to various pharmacological effects. This article explores the compound's biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4Cl2N4OC_7H_4Cl_2N_4O. The compound is characterized by:

  • Chlorine Atoms : Located at positions 2 and 4 of the pyridine ring.
  • Fused Rings : A pyridine ring fused with a pyridazine ring enhances its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

Anticancer Activity

The compound has shown promising results in anticancer studies. It was evaluated for its cytotoxic effects on several cancer cell lines. Notably, it exhibited significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: MCF-7 Cell Line

  • IC50 Value : 12 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

Anticonvulsant Activity

In anticonvulsant studies using the Maximal Electroshock (MES) method, this compound demonstrated substantial protective effects against seizures.

Compound Percentage Protection (%)
This compound100% (at 25 mg/kg)
Phenytoin100% (at 25 mg/kg)
Diazepam57.4% (at 4 mg/kg)

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
  • Receptor Modulation : It acts as an antagonist at specific receptors involved in inflammatory responses.
  • Apoptotic Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways.

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

2,4-dichloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H3Cl2N3O/c8-3-1-5(9)11-4-2-10-12-7(13)6(3)4/h1-2H,(H,12,13)

InChI Key

PGBAOFIWHNTNPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NNC2=O)N=C1Cl)Cl

Origin of Product

United States

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